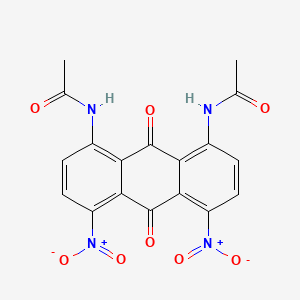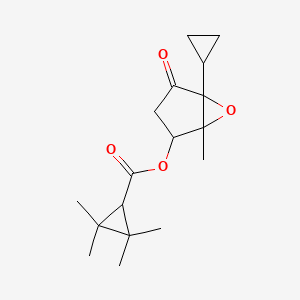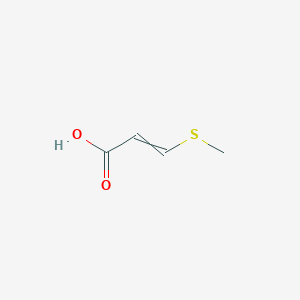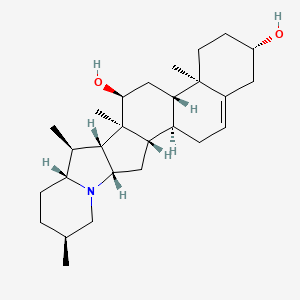
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) is a chemical compound with the molecular formula C9H17N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
The synthesis of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves several steps. One common method includes the reduction of quinoxaline derivatives under specific reaction conditions. The process typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and catalysts such as palladium on carbon, resulting in the formation of fully reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the additional hydrogenation and methylation seen in the derivative.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, which may exhibit different chemical and biological properties.
Other Heterocyclic Amines: Compounds with similar structural features but different ring systems, such as pyridines or pyrimidines.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydro-3H-quinoxalin-2-amine |
InChI |
InChI=1S/C9H17N3/c1-12-6-9(10)11-7-4-2-3-5-8(7)12/h7-8H,2-6H2,1H3,(H2,10,11)/t7-,8-/m0/s1 |
InChI-Schlüssel |
IKONNGYMLRFQPZ-YUMQZZPRSA-N |
Isomerische SMILES |
CN1CC(=N[C@@H]2[C@@H]1CCCC2)N |
Kanonische SMILES |
CN1CC(=NC2C1CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)

![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)




